6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate
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Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C20H16FN3O6S2 and its molecular weight is 477.48. The purity is usually 95%.
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Scientific Research Applications
Synthetic and Antimicrobial Applications
Compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antimicrobial activities. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have demonstrated significant antimicrobial activities against several strains of microbes, indicating the potential of thiadiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
Applications in Photosynthesis Inhibition
Derivatives of pyrazole, which may share reactivity characteristics with the compound due to the presence of nitrogen-containing heterocycles, have been studied for their ability to inhibit photosynthetic electron transport. This suggests their potential use as herbicides or in research related to the disruption of photosynthesis processes (Vicentini et al., 2005).
Antioxidant and Anticancer Properties
Compounds structurally related to the query, specifically those incorporating triazolo-thiadiazole structures, have exhibited potent antioxidant properties and anticancer activities, particularly against HepG2 cells. This demonstrates the potential of structurally related compounds in the development of new antioxidant and anticancer therapies (Sunil et al., 2010).
Anti-inflammatory Applications
Thiadiazole pyrazolene anthranilic acid derivatives, sharing core structural features with the compound of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This suggests potential applications of related compounds in the development of new anti-inflammatory drugs (Kumar, 2022).
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O6S2/c21-13-3-1-2-4-15(13)29-9-17(26)30-16-8-28-12(7-14(16)25)10-31-20-24-23-19(32-20)22-18(27)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCMHZDKHWOFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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